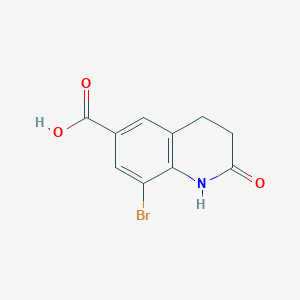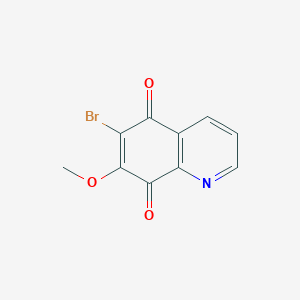
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, a cyano group, and a tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a cyanoacetyl derivative with an appropriate amine can lead to the formation of the tetrahydroisoquinoline core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would typically be optimized for yield and purity, involving precise control of temperature, pressure, and reaction time. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano or acetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparación Con Compuestos Similares
Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other tetrahydroisoquinoline derivatives:
Similar Compounds: Compounds such as 1,2,3,4-tetrahydroisoquinoline, 2-methyl-3-cyano-1,2,3,4-tetrahydroisoquinoline, and 2-acetyl-1,2,3,4-tetrahydroisoquinoline share structural similarities.
Uniqueness: The presence of both acetyl and cyano groups in this compound makes it unique, providing distinct reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
7403-59-0 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-3-cyano-1,4-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-14(19)15(10-16)8-12-6-4-5-7-13(12)9-17(15)11(2)18/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
JVTLOIPMODEIGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2=CC=CC=C2CN1C(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)



![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)







![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)
